
9-((2-Aminoethoxy)methyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Aminoethoxy)methyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine, one of the four nucleobases in the nucleic acids DNA and RNA. Its unique structure allows it to interact with nucleic acids in a way that can be harnessed for various scientific and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Aminoethoxy)methyl)guanine typically involves the reaction of guanine with 2-aminoethanol. One common method includes the protection of the amino group of guanine, followed by the reaction with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 9-((2-Aminoethoxy)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanine analogs .
Wissenschaftliche Forschungsanwendungen
9-((2-Aminoethoxy)methyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in nucleic acid chemistry.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays
Wirkmechanismus
The mechanism of action of 9-((2-Aminoethoxy)methyl)guanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid synthesis, leading to the termination of DNA chain elongation .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: Another guanine analog used as an antiviral agent.
Ganciclovir: Similar in structure and used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability
Uniqueness: 9-((2-Aminoethoxy)methyl)guanine is unique due to its specific modifications that enhance its binding affinity and specificity for nucleic acids. These modifications allow it to be used in a broader range of applications compared to other guanine analogs .
Eigenschaften
CAS-Nummer |
79353-04-1 |
|---|---|
Molekularformel |
C8H12N6O2 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15) |
InChI-Schlüssel |
BKUQORFZMZLJRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1COCCN)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
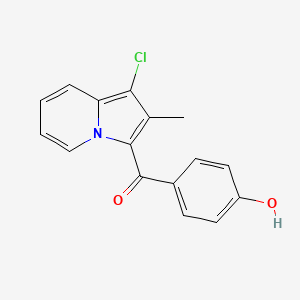
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

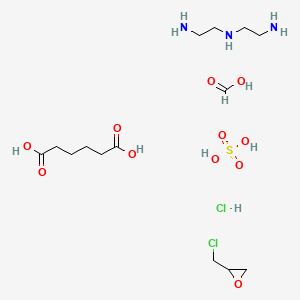

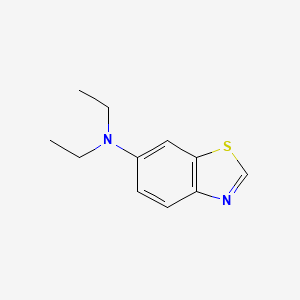
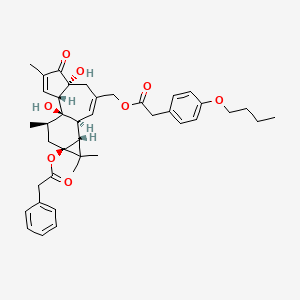
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

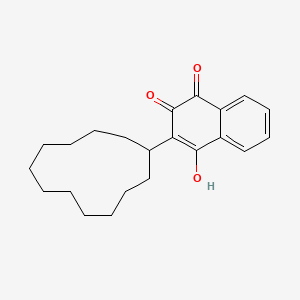
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
